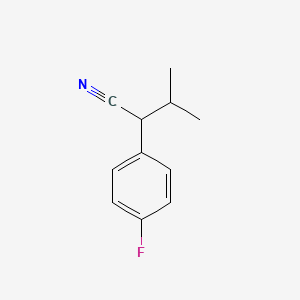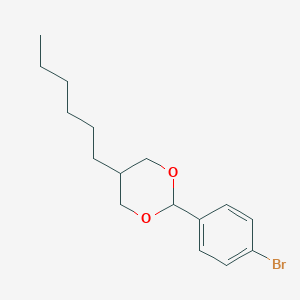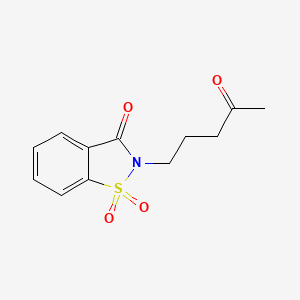
2-Methyl-2-propenyl 4-methylphenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propenyl 4-methylphenyl sulfide is an organic compound with the molecular formula C11H14S. It is a derivative of benzene, featuring a methyl group and a sulfanyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-propenyl 4-methylphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-4-bromobenzene with 2-methylprop-2-en-1-thiol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-propenyl 4-methylphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
2-Methyl-2-propenyl 4-methylphenyl sulfide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propenyl 4-methylphenyl sulfide involves its interaction with molecular targets through its sulfanyl and methyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.
1-Methyl-4-[(2-methylprop-2-en-1-yl)amino]benzene: Similar structure but with a nitrogen atom instead of sulfur.
1-Methyl-4-[(2-methylprop-2-en-1-yl)carbonyl]benzene: Similar structure but with a carbonyl group instead of sulfur.
Uniqueness: 2-Methyl-2-propenyl 4-methylphenyl sulfide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required .
Properties
CAS No. |
54844-24-5 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
1-methyl-4-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C11H14S/c1-9(2)8-12-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
InChI Key |
GHJCFBJVTNIYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-([2,2'-Bithiophen]-5-yl)but-3-yne-1,2-diol](/img/structure/B8648681.png)

![N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B8648701.png)

![4-butyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8648639.png)

![2-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]ethan-1-ol](/img/structure/B8648659.png)



